5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclohexyl group and an ethylphenyl group attached to a triazinane ring, with a thione functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the triazinane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the triazinane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine derivatives: Compounds with similar triazinane rings but different substituents.
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Triazoles: Compounds with a triazole ring, also known for their medicinal properties.
Uniqueness
5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and ethylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-2-14-8-10-16(11-9-14)20-13-19(12-18-17(20)21)15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHYHBMRRLWGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CNC2=S)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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